molecular formula C7H2BrClN2O4S B1484925 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride CAS No. 1805489-01-3

3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride

Cat. No. B1484925
CAS RN: 1805489-01-3
M. Wt: 325.52 g/mol
InChI Key: OYFZGGHTNGAZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride (BCNBSC) is an organosulfur compound that has been used in the synthesis of various organic compounds. It is a versatile reagent that is used in a variety of laboratory experiments, and its mechanism of action is of particular interest.

Scientific Research Applications

3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride has been used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as peptides, oligonucleotides, and small molecules. Additionally, it has been used in the synthesis of heterocyclic compounds and in the preparation of polymers. It has also been used in the synthesis of natural products and in the preparation of metal complexes.

Mechanism Of Action

3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride acts as an electrophilic reagent in the reaction of 4-nitrobenzenesulfonyl chloride and 3-bromo-5-cyano-4-nitrobenzene. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group of the 4-nitrobenzenesulfonyl chloride is replaced by a bromine atom from the 3-bromo-5-cyano-4-nitrobenzene. This reaction is highly regioselective, meaning that it will only occur at the desired position.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride are not well understood. However, it is known to be a strong oxidizing agent, meaning that it can cause oxidative damage to cells and tissues. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride in laboratory experiments include its versatility and its ability to yield high yields of product. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride is its toxicity, as it is a strong oxidizing agent and can cause oxidative damage to cells and tissues.

Future Directions

The future directions for research on 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. Additionally, research into the development of safer and more efficient methods for its synthesis would be beneficial. Finally, research into the development of new reagents that are based on 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride could lead to the synthesis of novel compounds with unique properties.

properties

IUPAC Name

3-bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-6-2-5(16(9,14)15)1-4(3-10)7(6)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFZGGHTNGAZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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